[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Overview
Description
Scientific Research Applications
Solubility of Saccharides in Ethanol–Water Solutions : A study by Gong, Wang, Zhang, and Qu (2012) investigated the solubility of several saccharides, including derivatives of (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, in ethanol-water solutions. This research is significant for understanding the solubility behavior of such compounds in mixed solvents, which is crucial for their practical applications in various industries (Gong, Wang, Zhang, & Qu, 2012).
Vibrational Spectroscopic Study of a Phenolic Component : Aydın and Özpozan (2020) conducted a study on a derivative of this compound, known as quercetin 3-D-galactoside (Q3G). They explored its conformational and vibrational spectroscopic characteristics, contributing to the understanding of the compound's molecular structure and behavior, which is essential for its application in pharmacology and material science (Aydın & Özpozan, 2020).
Computational Study on Blood Glucose Level Regulation : Muthusamy and Krishnasamy (2016) investigated a derivative of the compound (SID 242078875) for its potential role in diabetes management. This study highlights the compound's relevance in medicinal chemistry, particularly for treating diseases like diabetes (Muthusamy & Krishnasamy, 2016).
Solubility of Compounds in Danshen : A study by Zhang, Gong, Wang, and Qu (2012) determined the solubility of various compounds, including (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose), in ethanol-water mixtures. This research is vital for the pharmaceutical and food industry, particularly in the formulation of drugs and food additives (Zhang, Gong, Wang, & Qu, 2012).
Synthesis of Nonproteinogenic Amino Acid : Wee and McLeod (2003) described the synthesis of a nonproteinogenic amino acid, showcasing the compound's significance in biochemistry and drug development (Wee & McLeod, 2003).
Structure Analysis of a Derivative : Chen, Wang, Gao, and Niu (2008) analyzed the crystal structure of a derivative of the compound, providing valuable insights into its molecular configuration and potential applications in crystallography and material science (Chen, Wang, Gao, & Niu, 2008).
Regioselective Sulfamoylation in Synthesis : Miller et al. (2015) discussed the regioselective sulfamoylation of primary hydroxyl groups, a method that enhances the synthesis of inhibitors, demonstrating the compound's role in developing new pharmaceutical agents (Miller et al., 2015).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/t9-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNBPSEKLOHJU-LPUQOGTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430594 | |
Record name | Glucosinalbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |
CAS RN |
19253-84-0 | |
Record name | Glucosinalbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19253-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucosinalbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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